3-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide
Description
3-Chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro-substituted benzene ring, a methyl group at the 2-position, and a methoxyethyl side chain bearing a 5-methylthiophene moiety. The presence of the thiophene ring and methoxy group may influence its pharmacokinetic profile, such as lipophilicity and metabolic stability, compared to simpler sulfonamides .
Properties
IUPAC Name |
3-chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S2/c1-10-7-8-14(21-10)13(20-3)9-17-22(18,19)15-6-4-5-12(16)11(15)2/h4-8,13,17H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAJDTHZIFDJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=C(C(=CC=C2)Cl)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The thiophene-containing side chain in the target compound may enhance π-π stacking interactions in biological targets compared to naphthyl or ethoxycarbonyl groups in compounds 13 and 14 .
- The methoxy group in the target compound and N-(5-chloro-2-methoxyphenyl)benzenesulfonamide could improve solubility relative to non-polar analogs .
Comparison :
- Microwave methods improve yield and efficiency but require specialized equipment.
- The thiophene moiety in the target compound may necessitate protective group strategies during synthesis, similar to imidazole-containing analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 3-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide?
- Methodology : Synthesis typically involves multi-step reactions:
Sulfonamide Formation : React 3-chloro-2-methylbenzenesulfonyl chloride with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine under basic conditions (e.g., triethylamine in DMF or dichloromethane) to form the sulfonamide backbone .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.
- Key Parameters : Temperature (0–25°C), reaction time (4–12 h), and stoichiometric control to minimize by-products like unreacted sulfonyl chloride or dimerization .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Et₃N, DMF, 12 h, 25°C | 65–78 | ≥95% |
| 2 | Column chromatography | 85–90 | ≥99% |
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy, thiophene, and sulfonamide groups) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 414.08) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity in sulfonamide derivatives?
- Structure-Activity Relationship (SAR) :
- Thiophene Modifications : Replacing 5-methylthiophen-2-yl with unsubstituted thiophene reduces antimicrobial activity by ~40%, indicating the methyl group enhances lipophilicity and target binding .
- Chloro Position : Shifting the chloro substituent from the 3- to 4-position on the benzene ring decreases inhibitory potency against COX-2 (IC₅₀ increases from 0.8 µM to 2.3 µM) .
- Methodology : Synthesize analogs via parallel combinatorial chemistry, followed by bioassays (e.g., enzyme inhibition, microbial growth assays) .
Q. How can contradictory bioactivity data across studies be resolved?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 1.2 µM vs. 3.5 µM in two studies) may arise from:
- Assay Conditions : Variations in ATP concentration (10 µM vs. 100 µM) or buffer pH (7.4 vs. 8.0) .
- Compound Purity : Impurities >2% (e.g., residual solvents) can skew results .
- Resolution : Standardize protocols (e.g., IC₅₀ determination via fluorescence polarization) and validate purity via orthogonal methods (NMR, elemental analysis) .
Q. What computational approaches predict binding modes with biological targets?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX).
- Key Findings : The sulfonamide group forms hydrogen bonds with active-site residues (e.g., Thr199 in CA IX), while the thiophene moiety engages in π-π stacking .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step?
- Root Cause : Steric hindrance from the 2-methylbenzenesulfonamide group slows nucleophilic attack .
- Optimization :
- Use coupling agents (e.g., HATU or EDCI) to activate the sulfonyl chloride intermediate .
- Increase reaction temperature to 40°C (yield improves from 45% to 72%) .
Q. What strategies mitigate oxidative degradation during storage?
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) show 15% degradation via sulfonamide bond cleavage .
- Solutions :
- Store under inert atmosphere (argon) at –20°C in amber vials .
- Add antioxidants (0.1% BHT) to solid formulations .
Data Contradiction Analysis
Q. Why do some studies report potent antibacterial activity while others show no effect?
- Variables :
- Bacterial Strains : Activity against S. aureus (MIC = 8 µg/mL) vs. no effect on E. coli due to efflux pump overexpression .
- Solubility : Poor aqueous solubility (<10 µg/mL at pH 7.4) limits bioavailability in certain assays .
- Recommendation : Use solubilizing agents (e.g., 0.1% DMSO) and validate with broth microdilution assays .
Tables for Key Findings
Table 1 : Comparative Bioactivity of Structural Analogs
| Compound Modification | Target (IC₅₀) | Activity Change |
|---|---|---|
| 5-Methylthiophen-2-yl → Thiophene | COX-2 (2.1 µM → 3.9 µM) | –48% |
| 3-Chloro → 4-Chloro | CA IX (0.8 µM → 2.3 µM) | –65% |
Table 2 : Stability Under Stress Conditions
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C/75% RH, 4 weeks | 15 | Des-methyl analog |
| UV Light (254 nm), 48 h | 22 | Sulfonic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
